molecular formula C11H22N2O2 B125514 Tert-butyl 4-(methylamino)piperidine-1-carboxylate CAS No. 147539-41-1

Tert-butyl 4-(methylamino)piperidine-1-carboxylate

Cat. No.: B125514
CAS No.: 147539-41-1
M. Wt: 214.3 g/mol
InChI Key: CZYUGTLMFHDODF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS 147539-41-1) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a methylamino group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, making this compound a versatile intermediate in medicinal chemistry and drug discovery . Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol. The compound is typically synthesized via nucleophilic substitution or coupling reactions, often involving Boc-protected precursors and methylamine derivatives .

Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic techniques to confirm purity and structural integrity . Applications span the development of kinase inhibitors, antiviral agents, and enzyme modulators, leveraging its amine functionality for hydrogen bonding and electrostatic interactions with biological targets .

Properties

IUPAC Name

tert-butyl 4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYUGTLMFHDODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572210
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147539-41-1
Record name tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(methylamino)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of tert-butyl 4-(methylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group (-NHCH₃) participates in nucleophilic substitution reactions, enabling functional group transformations.

Reaction Type Reagents/Conditions Product Yield References
AlkylationAlkyl halides (e.g., benzyl bromide, K₂CO₃, DMF)Tert-butyl 4-(alkyl(methyl)amino)piperidine-1-carboxylate derivatives70–90%
ArylationAryl halides (Pd catalysis, Buchwald-Hartwig)Aryl-substituted piperidine derivatives60–80%

Key Findings :

  • Alkylation with benzyl bromide under basic conditions (K₂CO₃/DMF) yields tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate .

  • Palladium-catalyzed cross-coupling with aryl halides enables access to aromatic piperidine scaffolds .

Coupling Reactions

The compound serves as a precursor in metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Product Yield References
Suzuki-Miyaura CouplingBoronic acids, Pd(PPh₃)₄, Na₂CO₃, DME/waterBiaryl-functionalized piperidines65–85%
Reductive AminationAldehydes/ketones, NaBH₃CNSecondary/tertiary amine derivatives75–95%

Example :

  • Reaction with 4-fluoro-2-(trifluoromethyl)benzaldehyde under reductive amination conditions (NaBH₃CN, DCM) produces N-(4-fluorobenzyl)-substituted piperidines in 85% yield .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to expose the piperidine amine.

Reagent Conditions Product Applications References
Trifluoroacetic acid (TFA)DCM, rt, 2–4 hrs4-(Methylamino)piperidineIntermediate for drug candidates
HCl (gaseous)Dioxane, 0°C to rtPiperidine hydrochloride saltSalt formation for improved solubility

Notes :

  • Boc deprotection with TFA is quantitative and compatible with acid-sensitive functional groups .

Oxidation and Reduction

The methylamino group undergoes redox transformations.

Reaction Type Reagents/Conditions Product Yield References
OxidationmCPBA (meta-chloroperbenzoic acid)Tert-butyl 4-(methylnitroso)piperidine-1-carboxylate50–60%
ReductionH₂, Pd/CThis compound (no change; inert)N/A

Mechanistic Insight :

  • Oxidation with mCPBA converts the methylamino group to a nitroso intermediate, useful for further functionalization.

Acylation and Sulfonylation

The secondary amine reacts with acylating agents.

Reaction Type Reagents/Conditions Product Yield References
AcylationAcetyl chloride, Et₃N, DCMTert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate80–90%
SulfonylationTosyl chloride, pyridineTert-butyl 4-(N-methyltosylamido)piperidine-1-carboxylate70–85%

Applications :

  • Acylated derivatives are intermediates in protease inhibitor synthesis.

Mitsunobu Reaction

The hydroxylated analog participates in Mitsunobu reactions to form ethers.

Substrate Reagents/Conditions Product Yield References
Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylateDIAD, PPh₃, alcoholsAlkyl ether derivatives60–75%

Limitation :

  • Requires prior oxidation or functionalization to introduce hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(methylamino)piperidine-1-carboxylate has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Key findings include:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, it demonstrated an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase.
  • Neuroprotective Effects : In vitro studies indicate that the compound can protect astrocytes from amyloid-beta-induced toxicity, improving cell viability from approximately 43.78% to 62.98% when treated with Aβ1-42 alongside M4.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for the exploration of new synthetic pathways and the development of more complex chemical entities.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate various biological interactions:

  • Protein Kinase Inhibition : Research has shown that derivatives can inhibit specific protein kinases, suggesting potential applications in cancer therapies through reduced cell proliferation.

Data Summary

The following table summarizes key findings related to the applications and biological activity of this compound:

Application AreaKey Findings
Medicinal ChemistryInhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM).
NeuroprotectionEnhances astrocyte viability against Aβ-induced toxicity.
Organic SynthesisServes as a building block for complex molecules.
Cancer ResearchInhibits protein kinases, reducing cell proliferation in vitro.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta peptides. The results indicated significant improvements in cell viability and reductions in inflammatory cytokines, highlighting its potential role in neurodegenerative disease treatment.

Case Study 2: Protein Kinase Inhibition

Another study focused on the compound's ability to inhibit specific protein kinases associated with tumor growth. The findings revealed that certain derivatives could effectively reduce cell proliferation in vitro, suggesting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It acts as a substrate or inhibitor for various enzymes, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites on the target enzymes, altering their conformation and activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Variation Predicted pKa
This compound 147539-41-1 C12H24N2O2 228.33 -NHCH3 at C4 ~9.69
tert-Butyl 4-aminopiperidine-1-carboxylate 87120-72-7 C10H20N2O2 200.28 -NH2 at C4 ~10.1 (estimated)
tert-Butyl 4-(propylamino)piperidine-1-carboxylate 301225-58-1 C13H26N2O2 242.36 -NHCH2CH2CH3 at C4 ~9.5
tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate 138022-02-3 C13H26N2O2 242.36 -CH2NHCH3 at C4 ~9.8

Key Observations :

  • Basicty: The methylamino group (-NHCH3) in the target compound reduces basicity compared to the primary amine (-NH2) in tert-butyl 4-aminopiperidine-1-carboxylate, as seen in the lower pKa (~9.69 vs. ~10.1) .
  • Steric Effects : Substituents like -CH2NHCH3 introduce steric hindrance, which may impact binding to enzymatic active sites .

Insights :

  • Boc Protection : High yields (≥86%) are achievable for simple derivatives using di-tert-butyl carbonate under mild conditions .
  • Coupling Reactions : Amide or urea formations (e.g., with 5-chloropyrazine) show moderate yields due to steric challenges .

Biological Activity

Tert-butyl 4-(methylamino)piperidine-1-carboxylate, commonly referred to as Boc-4-MeAPip, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Synthesis

Boc-4-MeAPip is characterized by a piperidine ring substituted with a tert-butyl group and a methylamino group at the 4-position. The molecular formula is C12H19N2O2C_{12}H_{19}N_{2}O_{2}, with a molecular weight of approximately 214.30 g/mol. The synthesis typically involves the reaction of piperidine with tert-butyl 4-oxocarboxylate, followed by reductive amination using methylamine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Pharmacological Properties

Boc-4-MeAPip has shown promise in various pharmacological contexts:

  • Anticonvulsant Activity : The piperidine core is known for its anticonvulsant properties, making Boc-4-MeAPip a candidate for further exploration in epilepsy treatment.
  • Antidepressant and Antipsychotic Potential : Research indicates that similar compounds can exhibit antidepressant and antipsychotic activities, suggesting potential therapeutic applications for Boc-4-MeAPip .

The biological activity of Boc-4-MeAPip is thought to be mediated through interactions with specific neurotransmitter systems. Preliminary studies suggest that it may influence pathways associated with mood regulation and seizure activity, although detailed mechanisms remain to be fully elucidated .

Interaction Studies

Recent studies have focused on the binding affinity of Boc-4-MeAPip to various biological targets. For instance, it has been incorporated into proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. This incorporation could enhance the efficacy of PROTACs by improving their interaction with target proteins .

Comparative Analysis

The following table compares Boc-4-MeAPip with structurally related compounds, highlighting similarities and unique features:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 4-(propylamino)piperidine-1-carboxylate301225-58-11.00Propyl substituent instead of methyl
Tert-butyl methyl(piperidin-4-yl)carbamate108612-54-01.00Carbamate functional group
1-Boc-4-(isopropylamino)piperidine534595-51-21.00Isopropyl substituent
Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane207405-68-30.98Different bicyclic structure
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane744183-20-80.98Exo configuration

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and biological efficacy of Boc-4-MeAPip using various cell lines. For example, assays involving differentiated THP-1 cells have been conducted to assess its impact on NLRP3 inflammasome activation, revealing significant inhibitory effects on pyroptosis at concentrations around 10 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(methylamino)piperidine-1-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate protection. A common approach starts with piperidine derivatives, where the tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane). Subsequent methylation of the amine group may employ reductive amination using formaldehyde and sodium cyanoborohydride, or direct alkylation with methyl iodide in the presence of a base like potassium carbonate. Reaction temperatures are often maintained between 0–25°C to minimize side reactions. Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood or glovebox to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents. Monitor for decomposition (e.g., gas evolution) during long-term storage .
  • Note : Toxicological data are limited; assume acute toxicity (Category 4 for oral/dermal/inhalation) and prioritize containment .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet at ~1.4 ppm (tert-butyl), a multiplet at 3.0–3.5 ppm (piperidine CH2_2), and a broad peak at 2.8 ppm (N-methyl group). 13C^{13}C-NMR confirms the Boc carbonyl at ~155 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically displays [M+H]+^+ at m/z 229.32 (C11_{11}H23_{23}N3_3O2_2) .
  • IR : Look for N-H stretches (3300–3500 cm1^{-1}) and carbonyl peaks (1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in Boc protection steps. For methylation, methanol or ethanol improves solubility of intermediates .
  • Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc activation. For reductive amination, optimize NaBH3_3CN concentration (1–2 equiv.) to reduce side products .
  • Temperature Control : Graduient cooling (e.g., 0°C → room temperature) during Boc protection minimizes exothermic side reactions .

Q. What are the stability profiles of this compound under different pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group hydrolyzes rapidly below pH 3, releasing CO2_2 and forming piperidine salts. Monitor via TLC (silica, 10% MeOH/CH2_2Cl2_2) .
  • Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., nitrogen oxides). Use differential scanning calorimetry (DSC) to determine exact decomposition thresholds .
  • Light Sensitivity : No photodegradation reported, but store in amber vials to prevent radical-mediated oxidation .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be addressed?

  • Methodological Answer :

  • Matrix Interference : Co-eluting impurities in biological samples require SPE (solid-phase extraction) with C18 cartridges and methanol/water eluents .
  • Chromatography : Use reverse-phase HPLC (C8 column, 0.1% TFA in acetonitrile/water) with UV detection at 210 nm. Adjust gradient elution (5→95% acetonitrile over 20 min) to resolve peaks .
  • Quantitation Limits : LC-MS/MS achieves LOQs of 1 ng/mL in plasma; validate with deuterated internal standards (e.g., tert-butyl-d9_9 analogs) .

Data Contradictions and Gaps

  • Toxicity Data : Acute toxicity classifications (Category 4) are inferred from structurally similar piperidine derivatives due to lack of direct evidence .
  • Ecological Impact : No biodegradation or bioaccumulation data are available; assume persistence and prioritize waste neutralization before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(methylamino)piperidine-1-carboxylate
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